Product packaging for 5-Fluoro-1-benzothiophene-2-carbohydrazide(Cat. No.:CAS No. 1098356-00-3)

5-Fluoro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1438651
CAS No.: 1098356-00-3
M. Wt: 210.23 g/mol
InChI Key: QJLAXMOEOLBVHO-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzothiophene-2-carbohydrazide ( 1098356-00-3) is a fluorinated organic compound with the molecular formula C9H7FN2OS and a molecular weight of 210.23 g/mol . It is built around a benzothiophene core, an aromatic heterocyclic structure composed of a benzene ring fused to a thiophene ring, which is a privileged scaffold in medicinal chemistry . The specific substitution at the 2-position with a carbohydrazide functional group and a fluorine atom at the 5-position makes it a valuable building block for the synthesis of more complex heterocyclic systems. This compound serves as a key precursor in pharmaceutical and antibacterial research. Recent scientific investigations have highlighted the significant potential of fluorinated benzothiophene hybrids as novel antibacterial agents, particularly against challenging pathogens like Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) . Research indicates that such fluorinated benzothiophene-indole hybrids, accessible via simple one-pot synthesis, demonstrate promising structure-dependent antibacterial activities and have been identified to target bacterial pyruvate kinase, a crucial enzyme in microbial metabolism . The incorporation of the 5-fluoro substituent is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and binding affinity. This compound is supplied for research applications only. It is strictly intended for use in laboratory investigations and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, considering all safety data provided in the associated Material Safety Data Sheet (MSDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2OS B1438651 5-Fluoro-1-benzothiophene-2-carbohydrazide CAS No. 1098356-00-3

Properties

IUPAC Name

5-fluoro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLAXMOEOLBVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 5-fluoro-1-benzothiophene-2-carbohydrazide generally follows these key stages:

  • Stage 1: Introduction of the Fluorine Substituent
    Fluorination is typically performed on benzothiophene or its derivatives to selectively introduce a fluorine atom at the 5-position. This is commonly achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or other halogenation reagents under controlled conditions.

  • Stage 2: Introduction of the Carbonyl Group (Formylation or Carboxylation)
    The fluorinated benzothiophene is then functionalized at the 2-position to introduce either an aldehyde group (carbaldehyde) or a carboxylic acid group (carboxylic acid).

    • Formylation is typically performed using the Vilsmeier-Haack reaction, involving phosphorus oxychloride (POCl3) and dimethylformamide (DMF), which selectively formylates the 2-position of the benzothiophene ring.
    • Carboxylation can be performed either by direct carboxylation of fluorinated benzothiophene derivatives or via multi-step construction of the benzothiophene skeleton with subsequent introduction of the carboxyl group using catalysts and specific reaction conditions.
  • Stage 3: Conversion to Carbohydrazide
    The aldehyde or carboxylic acid intermediate is then reacted with hydrazine hydrate or hydrazine derivatives to form the carbohydrazide group (-CONHNH2). This step typically involves nucleophilic addition of hydrazine to the carbonyl carbon, followed by isolation and purification.

Detailed Preparation Procedures

Step Reaction Reagents and Conditions Notes
1 Fluorination of benzothiophene N-fluorobenzenesulfonimide (NFSI), mild heating or room temperature Selective fluorination at 5-position; control of regioselectivity critical
2a Formylation of 5-fluorobenzothiophene Vilsmeier-Haack reagent (POCl3 + DMF), 0–80°C Introduces aldehyde group at 2-position; reaction monitored by TLC/HPLC
2b Carboxylation of 5-fluorobenzothiophene Catalytic carboxylation under CO2 atmosphere or multi-step synthesis Requires catalyst and optimized conditions for regioselectivity
3 Conversion to carbohydrazide Hydrazine hydrate, reflux in ethanol or suitable solvent Nucleophilic addition forming carbohydrazide; purification by recrystallization or chromatography

Research Findings and Optimization

  • Fluorination : The use of NFSI provides a mild and selective fluorination method, minimizing side reactions and over-fluorination. Reaction temperature and solvent choice significantly affect yield and purity.

  • Formylation : The Vilsmeier-Haack reaction is the preferred method for introducing the aldehyde group with good regioselectivity at the 2-position. Maintaining anhydrous conditions and controlling temperature prevents side reactions such as over-chlorination or polymerization.

  • Carboxylation : Direct carboxylation methods require catalysts and controlled CO2 pressure; alternatively, multi-step synthesis starting from aromatic hydrocarbons and sulfur compounds allows construction of the benzothiophene ring with subsequent functional group introduction.

  • Carbohydrazide Formation : Reaction with hydrazine hydrate is typically performed under reflux conditions. Excess hydrazine ensures complete conversion, while purification steps such as silica gel column chromatography or recrystallization improve product purity.

Data Table: Key Parameters and Yields

Synthetic Step Typical Conditions Yield (%) Purification Method Remarks
Fluorination NFSI, RT to 50°C, 4–6 h 75–85 Column chromatography High regioselectivity at 5-position
Formylation POCl3/DMF, 0–80°C, 2–4 h 70–80 Extraction + chromatography Sensitive to moisture
Carboxylation CO2, catalyst (e.g., Pd-based), 80–120°C, 6–12 h 60–75 Recrystallization Catalyst and pressure critical
Carbohydrazide formation Hydrazine hydrate, ethanol, reflux 4–8 h 80–90 Recrystallization Excess hydrazine improves conversion

Analytical and Characterization Notes

  • Spectroscopic Confirmation :
    • NMR: Aldehyde proton at δ ~10 ppm; carbohydrazide NH protons appear as broad signals.
    • IR: Strong C=O stretch at 1680–1720 cm⁻¹; NH stretch bands for carbohydrazide.
    • Mass Spectrometry: Molecular ion peak consistent with C9H6FN3OS (for carbohydrazide).
  • Purity Assessment : HPLC and TLC monitoring during synthesis; column chromatography for isolation.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 5-Fluoro-1-benzothiophene-2-carbohydrazide features a benzothiophene core with a fluorine atom at the 5-position and a carbohydrazide functional group. It is synthesized through the reaction of 5-fluoro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The resulting product is isolated via filtration and recrystallization, yielding a compound suitable for further research applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that fluorinated heterocycles can induce significant cytotoxicity against various cancer cell lines, including colorectal (HCT-116) and breast cancer (MCF-7) cells. The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
5-F-BTHHCT-116TBDMicrotubule disruption
Compound 12HCT-116Low nanomolarG2/M phase arrest, ROS production
Compound 20fMCF-742.4Apoptosis via cyclin B1 regulation

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. Its structural features enhance interaction with biological targets, making it effective against various bacterial strains. Fluorinated compounds are known for their ability to penetrate bacterial membranes, disrupting cellular processes.

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
Shigella flexneri1250
Yersinia enterocolitica1250
Staphylococcus aureus (MRSA)2500
Escherichia coli2500
Salmonella enteritidis2500

Industrial Applications

Beyond its biological applications, this compound is also relevant in materials science. It serves as an intermediate in the synthesis of more complex organic molecules and is explored for use in developing advanced materials such as polymers and coatings due to its stability and reactivity.

Case Studies

Several studies have highlighted the potential of this compound:

  • Cytotoxicity Studies : In vitro testing has revealed cytotoxic effects against various cancer cell lines, with ongoing studies determining precise IC50 values.
  • Molecular Docking Studies : Simulations suggest effective binding to proteins involved in cancer progression, supporting its role as a therapeutic agent.
  • Comparative Studies : Compared to similar compounds like 5-Fluoro-1-benzothiophene-2-carboxylic acid, this derivative demonstrates unique reactivity and biological activity profiles that enhance its utility in drug design .

Mechanism of Action

The exact mechanism of action of 5-Fluoro-1-benzothiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-Fluoro-1-benzothiophene-2-carbohydrazide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Reference
This compound C₉H₆FN₃OS 223.23 (calculated) -F at C5, -CONHNH₂ at C2 Potential bioactive intermediate Inferred
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide C₁₀H₇F₃N₂OS 260.23 -CF₃ at C5, -CONHNH₂ at C2 Higher lipophilicity due to -CF₃ group
5-Fluoro-1H-benzimidazole-2-carboxylic acid C₈H₅FN₂O₂ 180.14 Benzimidazole core, -COOH at C2, -F at C5 Used in kinase inhibitor synthesis
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol C₇H₆BFO₂ 167.93 Oxaborole ring, -B(OH)-O- structure, -F at C5 Antifungal/antibacterial applications
2-(5-Bromo-2-fluorobenzyl)-1-benzothiophene C₁₅H₁₀BrFS 337.21 -Br and -F on benzyl substituent Intermediate in organic synthesis

Key Comparative Insights:

Substituent Effects: The trifluoromethyl (-CF₃) group in the analog from increases molecular weight by ~37 g/mol compared to the fluoro-substituted compound. Bromine in the benzyl-substituted derivative () introduces steric bulk and polarizability, altering reactivity in cross-coupling reactions.

Core Heterocycle Differences :

  • Replacement of the benzothiophene core with a benzimidazole () or oxaborole () modifies aromaticity and electronic distribution. For example, the oxaborole ring in enables boron-mediated interactions with biological targets, a feature absent in benzothiophenes.

Functional Group Variations :

  • The carbohydrazide (-CONHNH₂) group in the target compound and its trifluoromethyl analog () offers nucleophilic hydrazine termini for condensation reactions, unlike the carboxylic acid (-COOH) in or boronic acid in .

Synthetic Accessibility :

  • The precursor 5-Fluoro-1-benzothiophene-2-carboxylic acid () is commercially available in high purity, facilitating scalable synthesis of derivatives like carbohydrazides.

Notes

  • Synthesis Considerations: The trifluoromethyl analog () requires specialized fluorination techniques, whereas the target compound may be synthesized via straightforward hydrazinolysis of the carboxylic acid precursor ().

Biological Activity

5-Fluoro-1-benzothiophene-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 5-fluoro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The resulting product is then isolated via filtration and recrystallization.

The biological activity of this compound is believed to be influenced by its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially leading to increased selectivity towards specific targets. The compound may exhibit mechanisms similar to those observed in other fluorinated heterocycles, which have shown promising anticancer and antimicrobial properties .

Anticancer Activity

Research indicates that this compound may serve as a lead compound for the development of new anticancer drugs. Studies have demonstrated that fluorinated heterocycles can exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF-7) cells. For example, compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting tubulin and disrupting microtubule dynamics .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
5-F-BTHHCT-116TBDMicrotubule disruption
Compound 12HCT-116Low nanomolarG2/M phase arrest, ROS production
Compound 20fMCF-742.4Apoptosis via cyclin B1 regulation

Antimicrobial Activity

In addition to anticancer properties, this compound has potential antimicrobial activity. The structural features that enhance its interaction with biological targets may also contribute to its effectiveness against bacterial strains. Fluorinated compounds are known for their ability to penetrate bacterial membranes and disrupt cellular processes, making them candidates for antibiotic development .

Case Studies

  • Cytotoxicity Studies : In vitro testing has revealed that this compound exhibits cytotoxic effects against various cancer cell lines, with ongoing studies aimed at determining its precise IC50 values and mechanisms of action.
  • Molecular Docking Studies : Molecular docking simulations suggest that this compound can effectively bind to key proteins involved in cancer progression, supporting its role as a potential therapeutic agent .
  • Comparative Studies : When compared to similar compounds like 5-Fluoro-1-benzothiophene-2-carboxylic acid and others, the carbohydrazide derivative demonstrates unique reactivity and biological activity profiles, highlighting its potential utility in drug design.

Q & A

Q. What are the key structural features of 5-Fluoro-1-benzothiophene-2-carbohydrazide, and how are they confirmed experimentally?

  • Methodological Answer : The compound's structure includes a benzothiophene core substituted with a fluorine atom at position 5 and a carbohydrazide group at position 2. Confirmatory techniques include:
  • X-ray crystallography : Refinement using SHELXL and visualization via ORTEP-3 to resolve bond lengths, angles, and fluorine placement.
  • Multinuclear NMR : ¹H NMR (proton environment), ¹³C NMR (carbon framework), and ¹⁹F NMR (fluorine electronic effects) validate substituent positions and purity .
    Comparative analysis with structurally similar compounds (e.g., 5-Fluoro-1,3-dihydro-2,1-benzothiazole derivatives) can resolve ambiguities .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :
  • Step 1 : Synthesize the benzothiophene-2-carboxylic acid precursor via Friedel-Crafts acylation or thiophene ring closure.
  • Step 2 : Convert the carboxylic acid to the hydrazide by reacting with hydrazine hydrate under reflux in ethanol. Fluorination at position 5 can be achieved via electrophilic substitution using Selectfluor® or via directed ortho-metallation .
  • Step 3 : Purify via recrystallization (ethanol/water) and validate using HPLC-MS to ensure >95% purity.

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of the carbohydrazide group?

  • Methodological Answer :
  • Computational Analysis : Use density functional theory (DFT) to map electron density distribution and assess resonance/inductive effects. Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs .
  • Experimental Probes :
  • IR spectroscopy to detect shifts in N-H and C=O stretching frequencies (fluorine’s electron-withdrawing effect reduces electron density on the hydrazide).
  • Reactivity studies: Monitor nucleophilic acyl substitution rates under varying pH to quantify fluorine’s impact on reaction kinetics .

Q. How can crystallographic data contradictions (e.g., fluorine disorder) be resolved during structure refinement?

  • Methodological Answer :
  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement Strategies : In SHELXL , apply:
  • ISOR constraints to restrain anisotropic displacement parameters.
  • PART instructions to model disordered fluorine atoms across multiple sites.
  • Validation Tools : Use Rint and GooF metrics to assess model reliability. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What challenges arise in characterizing hydrogen bonding networks involving the carbohydrazide moiety?

  • Methodological Answer :
  • X-ray Diffraction : Resolve short hydrogen bonds (N-H···O/N) using high-resolution data. For weak interactions, employ neutron diffraction (if accessible).
  • Hirshfeld Surface Analysis : Quantify interaction percentages (e.g., O···H vs. N···H contacts) and compare with databases (e.g., Cambridge Structural Database) .
  • Dynamic Effects : Use variable-temperature NMR to study hydrogen bond lability in solution.

Key Methodological Tools

  • Crystallography : SHELXL , ORTEP-3
  • Spectroscopy : Bruker Avance III HD NMR (¹⁹F capability)
  • Computational : Gaussian 16 (DFT), Mercury (Hirshfeld analysis)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
5-Fluoro-1-benzothiophene-2-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.